molecular formula C25H29N5O4S B2705017 Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-13-8

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2705017
CAS No.: 946330-13-8
M. Wt: 495.6
InChI Key: QTVHFEZKNUBUHG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Antibacterial Agents

Research into quinazolines, a class of compounds related to the chemical structure of interest, has shown potential applications in developing new antibacterial and antifungal agents. Quinazolines, through a variety of synthetic pathways, have been explored for their antimicrobial properties against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as Candida albicans. These studies suggest the chemical backbone similar to methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate could be harnessed for developing novel antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anticancer Properties

Quinazolinone derivatives have been investigated for their potential as anticancer agents. For example, specific derivatives have shown potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. These findings indicate that structurally similar compounds to this compound might offer promising pathways for cancer treatment research, with the ability to act as dual inhibitors for key tyrosine kinases involved in cancer proliferation (Riadi et al., 2021).

Role in Synthesis of Heterocyclic Compounds

The synthesis pathways involving quinazoline derivatives have been explored for creating a wide range of heterocyclic compounds, which are crucial in medicinal chemistry for developing drugs with various therapeutic applications. These synthetic routes facilitate the production of compounds with significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This broadens the scope of research into compounds like this compound, highlighting their potential as versatile precursors in pharmaceutical development (Gaber et al., 2021).

Mechanism of Action

The compound’s action can result in various molecular and cellular effects, depending on its mode of action and the biochemical pathways it affects. These effects could include changes in gene expression, cell signaling, or metabolic processes .

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .

Properties

CAS No.

946330-13-8

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35)

InChI Key

QTVHFEZKNUBUHG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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